2,4,5-Trifluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trifluorobenzaldehyde oxime is an organic compound derived from 2,4,5-trifluorobenzaldehyde It is characterized by the presence of three fluorine atoms on the benzene ring and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,5-Trifluorobenzaldehyde oxime can be synthesized through the reaction of 2,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in a solvent like methanol or ethanol at room temperature. The general reaction scheme is as follows:
2,4,5-Trifluorobenzaldehyde+Hydroxylamine Hydrochloride→2,4,5-Trifluorobenzaldehyde Oxime+HCl
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trifluorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trifluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4,5-trifluorobenzaldehyde oxime involves the interaction of the oxime group with various molecular targets. For example, in the Beckmann rearrangement, the oxime group is converted into an amide or nitrile under acidic conditions. This reaction involves the protonation of the oxime, followed by the migration of an alkyl or aryl group and the elimination of water.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trifluorobenzaldehyde oxime
- 2,3,5-Trifluorobenzaldehyde oxime
- 2,4,5-Trifluorobenzaldoxime
Uniqueness
2,4,5-Trifluorobenzaldehyde oxime is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to other trifluorobenzaldehyde oximes.
Eigenschaften
Molekularformel |
C7H4F3NO |
---|---|
Molekulargewicht |
175.11 g/mol |
IUPAC-Name |
(NE)-N-[(2,4,5-trifluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F3NO/c8-5-2-7(10)6(9)1-4(5)3-11-12/h1-3,12H/b11-3+ |
InChI-Schlüssel |
OXRQCBOUXWHFPA-QDEBKDIKSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)F)F)/C=N/O |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)F)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.